molecular formula C14H16Cl2N2O2S B1431961 Methyl 2-[(2,4-diaminophenyl)thio]benzoate dihydrochloride CAS No. 1984136-68-6

Methyl 2-[(2,4-diaminophenyl)thio]benzoate dihydrochloride

Cat. No.: B1431961
CAS No.: 1984136-68-6
M. Wt: 347.3 g/mol
InChI Key: CCYHBVQRSXRAGQ-UHFFFAOYSA-N
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Description

Methyl 2-[(2,4-diaminophenyl)thio]benzoate dihydrochloride is a synthetic organic compound with the molecular formula C14H16Cl2N2O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2,4-diaminophenyl)thio]benzoate dihydrochloride typically involves the reaction of 2,4-diaminophenylthiol with methyl 2-bromobenzoate under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,4-diaminophenyl)thio]benzoate dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(2,4-diaminophenyl)thio]benzoate dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[(2,4-diaminophenyl)thio]benzoate dihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of key metabolic processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2,4-diaminophenyl)thio]benzoate
  • Methyl 2-[(2,4-diaminophenyl)thio]benzoate monohydrochloride

Uniqueness

Methyl 2-[(2,4-diaminophenyl)thio]benzoate dihydrochloride is unique due to its specific dihydrochloride salt form, which can enhance its solubility and stability compared to other similar compounds .

Properties

IUPAC Name

methyl 2-(2,4-diaminophenyl)sulfanylbenzoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S.2ClH/c1-18-14(17)10-4-2-3-5-12(10)19-13-7-6-9(15)8-11(13)16;;/h2-8H,15-16H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYHBVQRSXRAGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2=C(C=C(C=C2)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-[(2,4-diaminophenyl)thio]benzoate dihydrochloride
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Methyl 2-[(2,4-diaminophenyl)thio]benzoate dihydrochloride
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Methyl 2-[(2,4-diaminophenyl)thio]benzoate dihydrochloride
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Methyl 2-[(2,4-diaminophenyl)thio]benzoate dihydrochloride
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Methyl 2-[(2,4-diaminophenyl)thio]benzoate dihydrochloride
Reactant of Route 6
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Methyl 2-[(2,4-diaminophenyl)thio]benzoate dihydrochloride

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